REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[Cl:9].[N+:10]([O-])([OH:12])=[O:11]>>[Cl:1][C:2]1[C:3]([Cl:9])=[C:4]([Cl:8])[CH:5]=[CH:6][C:7]=1[N+:10]([O-:12])=[O:11]
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Name
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resin
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Quantity
|
12 L
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.89 kg
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Type
|
reactant
|
Smiles
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ClC1=C(C(=CC=C1)Cl)Cl
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Name
|
ice
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Quantity
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5 kg
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
3.6 L
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Type
|
reactant
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Smiles
|
[N+](=O)(O)[O-]
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Type
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CUSTOM
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Details
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The resulting mixture was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
An iced-water bath was used
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Type
|
CUSTOM
|
Details
|
the temperature between 25° and 30°
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Type
|
ADDITION
|
Details
|
was added in portions over 30 minutes
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Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
poured into a 9.5 liter battery jar
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Type
|
CUSTOM
|
Details
|
equipped with an efficient stirrer
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off
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Type
|
WASH
|
Details
|
washed well with water
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |